

Angiotensin-Converting Enzyme (ACE) Expression Patterns: A Technical Guide for Researchers

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An In-depth Review of ACE Expression in Healthy and Diseased Tissues, Associated Signaling Pathways, and Key Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[1] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2] Beyond its classical role in cardiovascular homeostasis, emerging evidence highlights the involvement of tissue-specific ACE expression in a variety of pathological processes, including cardiovascular diseases, cancer, and neurodegenerative disorders.[1][3][4] This technical guide provides a comprehensive overview of ACE expression patterns in healthy versus diseased tissues, details the intricate signaling pathways associated with ACE, and offers detailed protocols for key experimental techniques used to study its expression.

Data Presentation: Quantitative ACE Expression in Healthy vs. Diseased Tissues

The expression and activity of Angiotensin-Converting Enzyme (ACE) are dynamically regulated and can be significantly altered in various disease states. This section summarizes quantitative data on ACE expression and activity in different human tissues, comparing healthy and diseased states.

Table 1: ACE Concentration in Human Serum and Tissues

Tissue	Condition	ACE Concentration (ng/mL or ng/mg tissue)	Genotype	Reference
Serum	Healthy (Control)	166 ± 143	II	[5]
	ID	[5]		
	DD	[5]		
Lung	Patient Cohort	1423 ± 1276	II	[5]
	ID	[5]		
	DD	[5]		

Data are presented as median ± IQR. The study cohort for tissue samples consisted of Caucasian patients undergoing lung surgery or heart transplantation.[\[5\]](#)

Table 2: ACE Activity in Human Serum and Tissues

Tissue	Condition	ACE Activity	Medication	Reference
Serum	Patient Cohort	Endogenous Inhibition: 53 ± 2%	None	[5]
Endogenous Inhibition: 83 ± 2%	ACE Inhibitors	[5]		
Lung	Patient Cohort	Endogenous Inhibition: 69 ± 1%	None	[5]
Endogenous Inhibition: 74 ± 1%	ACE Inhibitors	[5]		

ACE activity is presented as the percentage of endogenous inhibition.[5]

Table 3: ACE Immunohistochemical Expression in Healthy vs. Diseased Tissues (Semi-Quantitative)

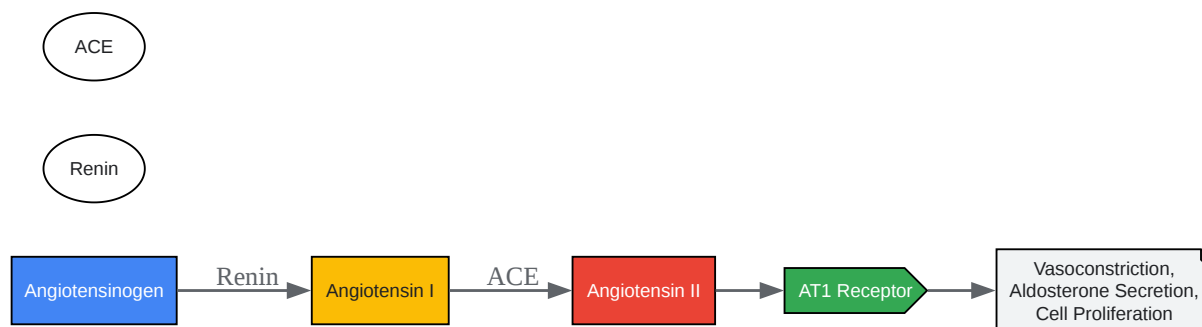
Tissue	Condition	ACE Expression Level	Reference
Skin	Normal	Significantly Higher	[3]
Basal Cell Carcinoma (BCC)	Lower than Normal	[3]	
Squamous Cell Carcinoma (SCC)	Lower than BCC	[3]	
Coronary Artery	Non-atherosclerotic	Present in endothelium	[4]
Atherosclerotic Lesions	Prominently in macrophages and T-lymphocytes	[4]	
Heart	Non-ischemic	Present in vascular endothelium, smooth muscle, and cardiomyocytes	
Ischemic Heart Disease	Qualitatively increased	[6]	

Signaling Pathways Involving ACE

ACE participates in both the classical Renin-Angiotensin System and a non-canonical intracellular signaling cascade.

The Classical Renin-Angiotensin System (RAS)

The canonical RAS pathway is pivotal for blood pressure regulation. In this cascade, ACE plays a crucial role in the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor.

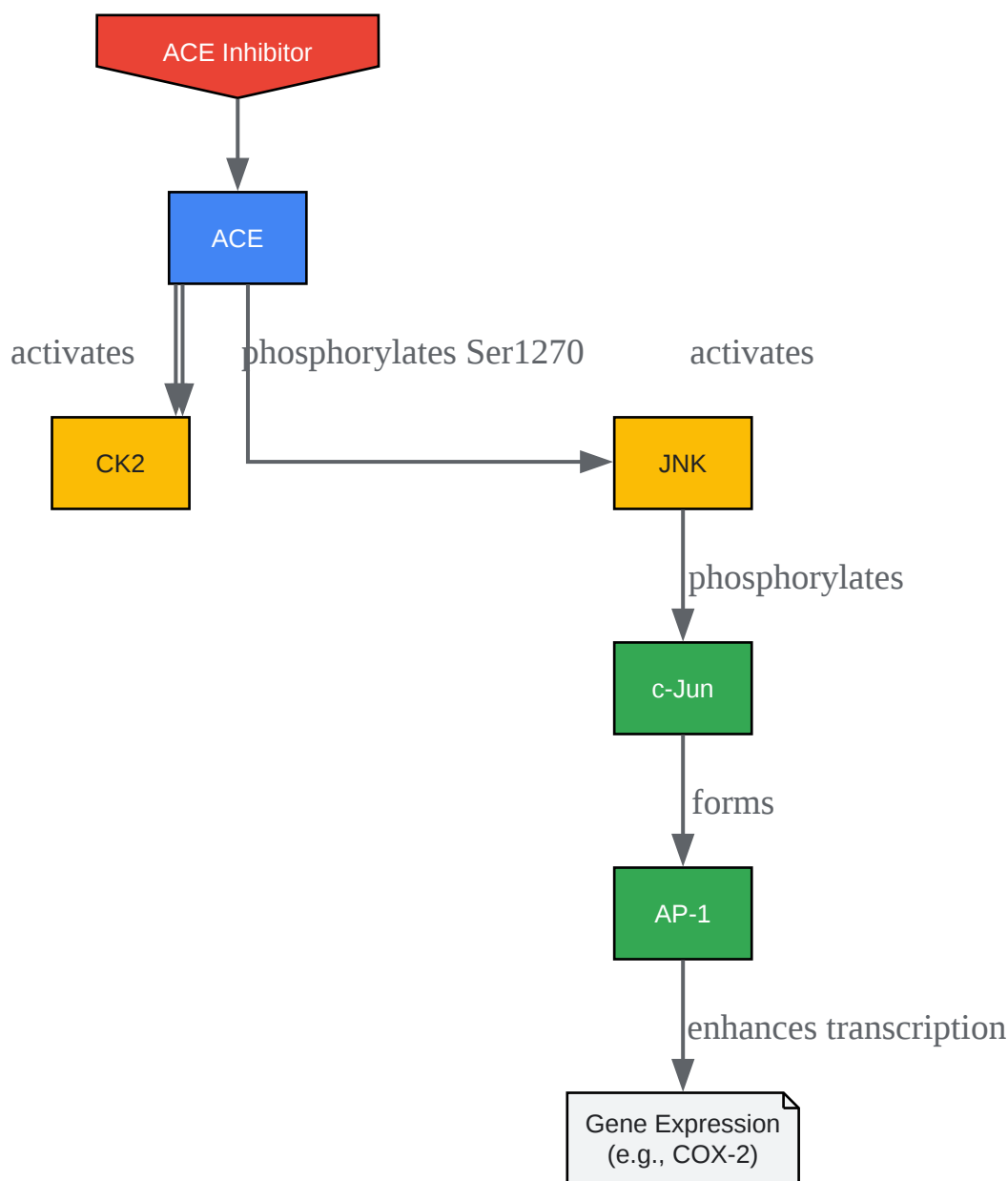


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The classical Renin-Angiotensin System (RAS) pathway.

Non-canonical ACE Signaling

Recent studies have unveiled an intracellular signaling pathway initiated by the binding of ACE inhibitors. This pathway is independent of angiotensin II and involves the activation of c-Jun N-terminal kinase (JNK).



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Non-canonical intracellular signaling pathway of ACE.

Experimental Protocols

Accurate assessment of ACE expression is crucial for understanding its role in health and disease. The following are detailed protocols for immunohistochemistry (IHC) and quantitative real-time PCR (qPCR) for the analysis of ACE in human tissues.

Immunohistochemistry (IHC) for ACE in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a standardized procedure for the detection and localization of ACE protein in FFPE human tissue sections.

1. Deparaffinization and Rehydration:

- Place slides in a xylene-compatible slide rack.
- Incubate slides in a 60°C oven for 30 minutes to melt the paraffin.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate the sections by sequential immersion in:
 - 100% ethanol, two changes for 3 minutes each.
 - 95% ethanol for 3 minutes.
 - 70% ethanol for 3 minutes.
 - 50% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval:

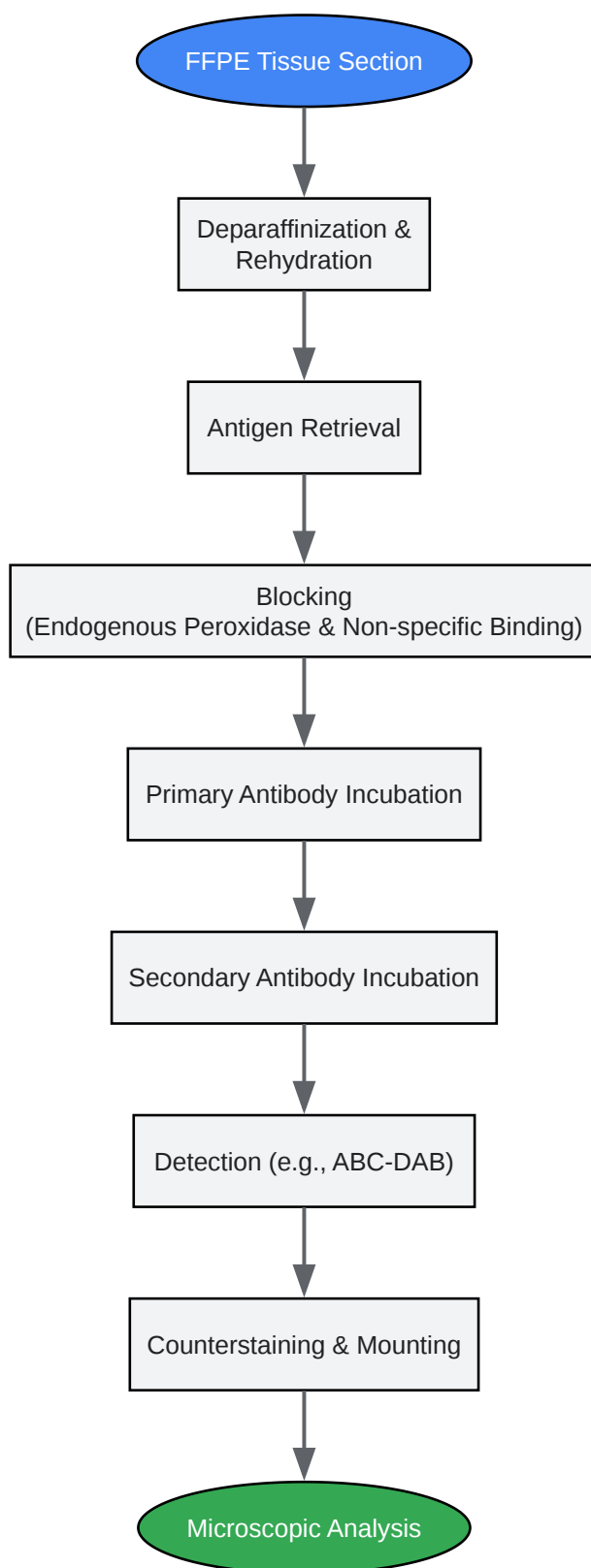
- Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.

3. Blocking and Staining:

- Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
- Rinse with wash buffer.
- Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Incubate sections with a primary antibody against ACE (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- Wash slides three times with wash buffer for 5 minutes each.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Wash slides three times with wash buffer.
- Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.
- Wash slides three times with wash buffer.

4. Visualization and Counterstaining:

- Develop the signal using a suitable chromogen substrate (e.g., DAB).
- Rinse slides with deionized water.
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the hematoxylin in running tap water.
- Dehydrate sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.



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General workflow for Immunohistochemistry (IHC).

Quantitative Real-Time PCR (qPCR) for ACE mRNA Expression

This protocol outlines the steps for quantifying ACE mRNA levels in tissue samples.

1. RNA Extraction:

- Homogenize fresh-frozen or RNAlater-stabilized tissue samples using a rotor-stator homogenizer or bead mill.
- Extract total RNA using a column-based kit or a phenol-chloroform extraction method according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- Follow the manufacturer's protocol for the reverse transcription kit.
- Dilute the resulting cDNA for use in qPCR.

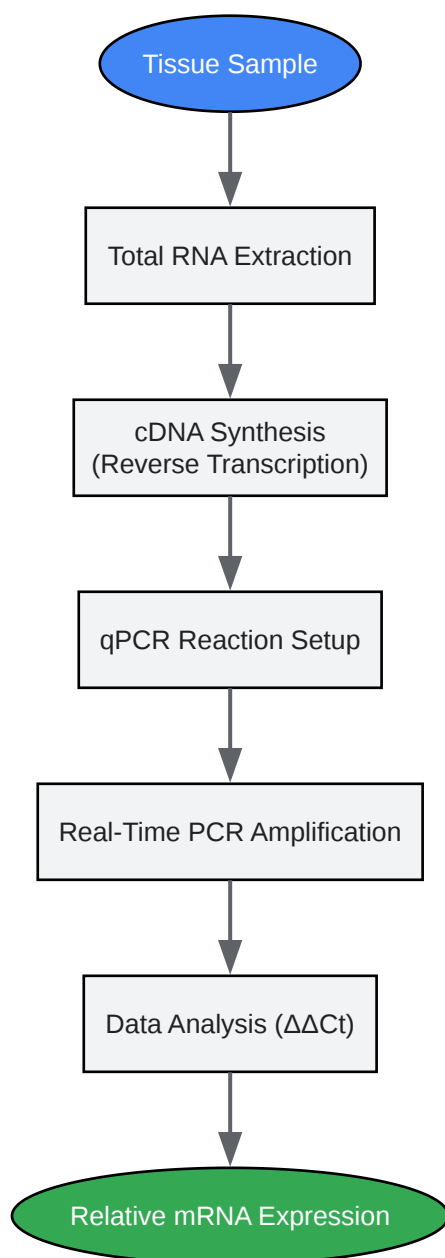
3. qPCR Reaction Setup:

- Prepare a master mix containing:
 - SYBR Green or TaqMan master mix
 - Forward and reverse primers for ACE (final concentration 100-500 nM)
 - Nuclease-free water
- Aliquot the master mix into qPCR plates or tubes.
- Add the diluted cDNA template to each well.

- Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling and Data Analysis:

- Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol:
 - Initial denaturation (e.g., 95°C for 10 minutes)
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds)
 - Annealing (e.g., 60°C for 30 seconds)
 - Extension (e.g., 72°C for 30 seconds)
- Perform a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
- Calculate the relative expression of ACE mRNA using the $\Delta\Delta C_t$ method, normalizing to the reference gene expression.



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References

- 1. ACE Phenotyping in Human Blood and Tissues: Revelation of ACE Outliers and Sex Differences in ACE Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzymes and drug discovery in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE and ACE2 expression in normal and malignant skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
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